Tianeptine sodium

Vue d'ensemble

Description

Tianeptine sodium is an antidepressant with a unique neurochemical profile, distinguishing it from other antidepressants. It is known to challenge traditional monoaminergic hypotheses of depression by modulating the glutamatergic system rather than solely affecting monoamine levels. This modulation is thought to contribute to its antidepressant effects and its ability to improve neuroplasticity, which is often impaired in depressive disorders . Tianeptine also exhibits a favorable pharmacokinetic profile, with high bioavailability and rapid elimination, which may offer advantages in terms of dose titration and treatment changes .

Synthesis Analysis

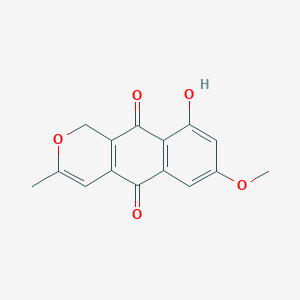

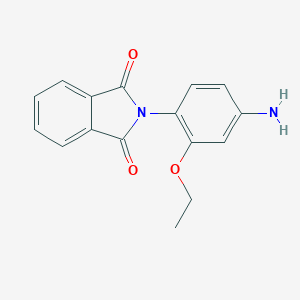

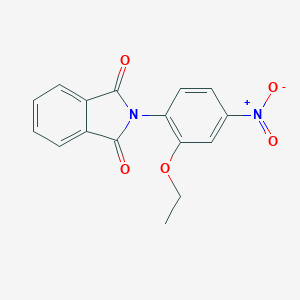

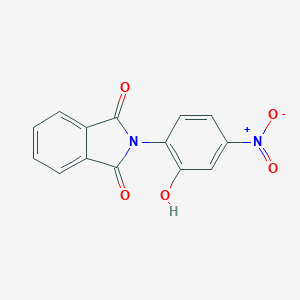

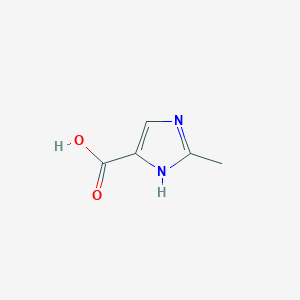

The synthesis of tianeptine involves a tricyclic structure with a heptanoic side chain. This structure is metabolized primarily through beta-oxidation of the side chain. Studies have shown that tianeptine can inhibit the mitochondrial oxidation of medium and short-chain fatty acids in mice, which suggests a unique metabolic pathway compared to other antidepressants .

Molecular Structure Analysis

Tianeptine's molecular structure is characterized by a modified tricyclic framework and a long lateral chain. This structure is responsible for its distinct pharmacological properties, such as enhancing serotonin uptake in the brain and platelets, which is contrary to the action of most other antidepressant agents . The molecular and crystal structures of tianeptine have been determined, revealing two polymorphs: an amino carboxylic acid and a zwitterion, with the latter being less stable and transforming into the acid form .

Chemical Reactions Analysis

This compound salt (TSS) has been shown to suppress TNF-α-induced expression of matrix metalloproteinase-9 (MMP-9) in human carcinoma cells. This suppression occurs via the PI3K/Akt-mediated NF-κB pathway, indicating that TSS can influence cellular signaling pathways and may have potential anti-invasive properties in the context of cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of tianeptine are influenced by its pH-dependent polymorph formation. The stability of its polymorphs and their interconversion are governed by hydrogen bonding in the solid state. Tianeptine's pharmacokinetic properties are also notable, as it is not subject to first-pass hepatic metabolism, has limited distribution, and is rapidly eliminated. These properties make tianeptine suitable for various patient populations, including the elderly and those with chronic alcoholism .

Applications De Recherche Scientifique

Effets antidépresseurs

Tianeptine sodium est connu pour son efficacité en tant qu'antidépresseur. Il est classé comme un antidépresseur tricyclique atypique et il a été démontré qu'il avait des avantages potentiels pour traiter l'anxiété et la maladie inflammatoire de l'intestin . Contrairement aux autres antidépresseurs tricycliques, la tianeptine n'inhibe pas les transporteurs d'amines biogéniques .

Modulation de la neuroplasticité

La recherche a indiqué que la tianeptine module la transmission glutamatergique, avec des études approfondies sur ses effets sur la neuroplasticité dans l'hippocampe et l'amygdale. Il a été observé qu'il restaurait la réduction induite par le stress de l'arborisation dendritique dans les neurones hippocampiques .

Effets agonistes opioïdes

Tianeptine a été identifié comme ayant des effets agonistes opioïdes, qui contribuent à ses propriétés antidépressives. Cependant, cela soulève également des inquiétudes concernant son potentiel d'abus et de dépendance .

Normalisation de la réponse au stress

Des études animales ont confirmé que la réponse de l'axe hypothalamo-hypophyso-surrénalien au stress est normalisée lors de l'administration continue de this compound .

Modification de l'activité des récepteurs du glutamate

Tianeptine produit des effets antidépresseurs par une altération et une inhibition indirectes de l'activité des récepteurs du glutamate, en particulier les récepteurs AMPA et NMDA .

Libération de BDNF

Il affecte la libération du facteur neurotrophique dérivé du cerveau (BDNF), qui joue un rôle important dans la plasticité neuronale .

Mécanisme D'action

Target of Action

Tianeptine Sodium, an atypical tricyclic antidepressant, primarily targets the mu-opioid receptor (MOR) and the serotonin reuptake transporter (SERT) . The MOR is known to play a crucial role in pain perception, reward, and addiction, while SERT is involved in the regulation of mood and anxiety .

Mode of Action

This compound acts as a full agonist at the MOR , meaning it binds to this receptor and produces a maximal response . In addition to its effects on MOR, this compound also influences serotonin levels, impacting mood . At higher doses, it affects dopamine levels, contributing to addictive behavior .

Biochemical Pathways

This compound’s action on the MOR leads to the upregulation of mTOR , stimulating the glutamatergic pathway and enhancing its therapeutic properties . This drug also reverses stress-induced alterations in neuronal morphology and synaptic plasticity, which are associated with depressive states . Furthermore, it has been reported that this compound potentiates several signaling cascades associated with synaptic plasticity, such as PKA and CaMKII phosphorylation, and the MAPK pathway .

Pharmacokinetics

This compound exhibits high bioavailability, with a protein binding rate of 95% . It is metabolized in the liver and excreted primarily through urine . The elimination half-life ranges from 2.5 to 3 hours, extending to 4 to 9 hours in elderly patients .

Result of Action

The molecular and cellular effects of this compound’s action include the normalization of glutamatergic neurotransmission, which may underlie its effectiveness as an antidepressant . It also prevents stress from impairing learning and memory, demonstrating memory-enhancing properties even in the absence of stress . Moreover, this compound restores GABA levels, which are often altered following chronic social isolation stress .

Action Environment

Environmental factors such as stress can influence the action of this compound. Chronic stress can lead to alterations in neuronal morphology and synaptic plasticity, which this compound can effectively block . Furthermore, the drug’s availability and misuse potential can be influenced by its distribution online and at small retail locations .

Safety and Hazards

Tianeptine sodium carries a high risk of addiction, with reports suggesting dependence can develop in as little as a few weeks . Side effects range from mild, like headaches and constipation, to severe, including cardiovascular issues, liver and kidney damage, and even death . Withdrawal symptoms, akin to opioids, can be intense, requiring hospitalization .

Orientations Futures

Recent studies suggest that tianeptine sodium reduces depressive symptoms and improves cognition in Alzheimer’s disease patients . This could inspire the design of future long-term randomized controlled trials that contribute to supporting the use of tianeptine for improving cognitive function in Alzheimer’s disease patients .

Propriétés

IUPAC Name |

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSUOGMZDXYKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66981-73-5 (Parent), 72797-41-2 (Parent) | |

| Record name | Tianeptine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046737 | |

| Record name | Tianeptine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30123-17-2, 54317-11-2, 169293-32-7 | |

| Record name | Tianeptine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1)-7-((3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054317112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0E19592I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LI031265R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)

![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)

![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)